molecular formula C42H57N3O6 B1669380 Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate CAS No. 40601-76-1

Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate

Cat. No.: B1669380
CAS No.: 40601-76-1
M. Wt: 699.9 g/mol
InChI Key: XYXJKPCGSGVSBO-UHFFFAOYSA-N
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Description

Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate is a complex organic compound belonging to the triazine family. This compound is characterized by its triazine core, which is a six-membered ring containing three nitrogen atoms. The presence of bulky tert-butyl groups and hydroxyl functionalities on the phenyl rings makes this compound unique and potentially useful in various applications.

Mechanism of Action

Target of Action

Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate, also known as Antioxidant 1790 or Irganox 3790, is primarily used as an antioxidant in various polymers, including polyethylene, polypropylene, polystyrene, ABS resin, polyester, and cellulose resin . Its primary targets are the free radicals that are generated during the oxidative degradation of these polymers .

Mode of Action

The compound acts as a radical scavenger, neutralizing free radicals that are formed during the oxidative degradation of polymers. By donating hydrogen atoms to the free radicals, it interrupts the radical chain reactions that lead to polymer degradation .

Biochemical Pathways

The compound’s action primarily affects the oxidative degradation pathway of polymers. By scavenging free radicals, it prevents the propagation of radical chain reactions that lead to the breakdown of polymer chains .

Result of Action

The primary result of the compound’s action is the prevention of oxidative degradation of polymers. This leads to an increase in the stability and lifespan of the polymer products, preventing changes in their physical and chemical properties .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, exposure to light and heat can accelerate the generation of free radicals in polymers, increasing the demand for the antioxidant . Furthermore, the compound’s stability and efficacy can be affected by its concentration in the polymer, the presence of other additives, and the specific conditions of the polymer’s use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate typically involves the nucleophilic substitution of cyanuric chloride with the corresponding phenolic derivatives. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include quinones, reduced triazine derivatives, and substituted phenolic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .

Scientific Research Applications

Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate stands out due to its unique structural features, such as the bulky tert-butyl groups and multiple hydroxyl functionalities.

Properties

IUPAC Name

1,3,5-tris[(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H57N3O6/c1-22-16-31(40(7,8)9)34(46)25(4)28(22)19-43-37(49)44(20-29-23(2)17-32(41(10,11)12)35(47)26(29)5)39(51)45(38(43)50)21-30-24(3)18-33(42(13,14)15)36(48)27(30)6/h16-18,46-48H,19-21H2,1-15H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXJKPCGSGVSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CN2C(=O)N(C(=O)N(C2=O)CC3=C(C(=C(C=C3C)C(C)(C)C)O)C)CC4=C(C(=C(C=C4C)C(C)(C)C)O)C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H57N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8028008
Record name Cyanox CY 1790
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8028008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

40601-76-1
Record name Cyanox 1790
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40601-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanox CY 1790
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040601761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyanox CY 1790
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8028008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-tris[[4-tert-butyl-3-hydroxy-2,6-xylyl]methyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3,5-TRI(4-TERT-BUTYL-2,6-DIMETHYL-3-HYDROXYBENZYL)-1,3,5-TRIAZINE-2,4,6(1H,3H,5H)-TRIONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate
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Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate
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Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate
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Reactant of Route 6
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate

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